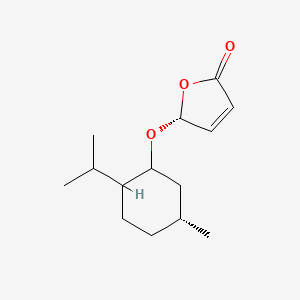

(R)-5-((1R)-menthyloxy)-2(5H)-furanone

Description

Significance of Optically Active Scaffolds in Modern Organic Chemistry

Optically active scaffolds are molecules that possess inherent chirality and serve as foundational structures upon which more complex chiral molecules can be built. researchgate.netyoutube.com The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven extensive research into the development and application of these scaffolds. researchgate.netwikipedia.org The use of such scaffolds allows for the transfer of chirality to a new molecule, often with a high degree of stereocontrol. This strategy is fundamental to the synthesis of a vast array of biologically active compounds, where a specific enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. The ability to construct complex molecular architectures with precise stereochemical control is a hallmark of modern organic synthesis, and optically active scaffolds are central to this endeavor. nih.gov

Overview of 2(5H)-Furanone Derivatives as Versatile Chiral Building Blocks

The 2(5H)-furanone, or butenolide, ring system is a prevalent structural motif in a multitude of natural products exhibiting a wide range of biological activities. nih.govnih.govmdpi.com This heterocyclic scaffold has garnered significant attention from the synthetic community due to its versatile reactivity and potential for stereoselective functionalization. researchgate.netsigmaaldrich.com Chiral 2(5H)-furanone derivatives, in particular, have proven to be exceptionally valuable as building blocks in asymmetric synthesis. nih.govresearchgate.net Their utility stems from the presence of multiple reactive sites, including the carbon-carbon double bond and the carbonyl group, which can be manipulated with high levels of stereocontrol to introduce new stereogenic centers. rug.nl The inherent chirality of these derivatives can effectively direct the stereochemical outcome of subsequent reactions, making them powerful tools for the construction of complex, optically active molecules. researchgate.net

Rational Design and Utilization of Chiral Auxiliaries Derived from Monoterpenes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis. wikipedia.org Nature provides a rich source of chiral molecules that can be employed as auxiliaries, with monoterpenes being a particularly attractive class due to their ready availability in enantiomerically pure forms and their rigid conformational structures. nih.govscispace.comresearchgate.net

Menthol (B31143), a naturally occurring monoterpene, is a prime example of a widely used chiral auxiliary. foreverest.org Its bulky and conformationally rigid cyclohexane (B81311) ring provides an effective steric shield, which can bias the approach of reagents to one face of a reactive molecule, thereby inducing high levels of diastereoselectivity. The rational design of chiral auxiliaries based on monoterpenes like menthol allows for predictable and reliable control over the stereochemical outcome of a wide range of chemical transformations. scispace.com

Historical Development and Strategic Importance of (R)-5-((1R)-menthyloxy)-2(5H)-furanone

The strategic combination of the versatile 2(5H)-furanone scaffold with the reliable chiral auxiliary, l-menthol (B7771125), led to the development of this compound. This chiral synthon is readily prepared from furfural (B47365), which undergoes a singlet oxygen photooxidation to yield 5-hydroxy-2(5H)-furanone. Subsequent acetalization with l-menthol produces a mixture of diastereomers, from which the desired this compound can be isolated in enantiomerically pure form through crystallization and in situ epimerization of the minor diastereoisomer. rug.nl

The strategic importance of this compound lies in its ability to serve as a versatile and highly effective chiral building block in a variety of asymmetric reactions. The menthyloxy group exerts profound stereocontrol over additions to the furanone ring, enabling the synthesis of a wide array of optically pure compounds. rug.nlrug.nlrug.nl Its applications in asymmetric 1,4-additions, cycloadditions, and aldol (B89426) reactions have been extensively demonstrated, solidifying its status as a key tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex chiral molecules. rug.nlrug.nlresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H22O3 |

| Molar Mass | 238.32 g/mol |

| Appearance | White crystalline solid |

| Stereochemistry | (5R) at the furanone ring, (1R,2S,5R) for the menthyl group |

| Key Synthetic Precursor | Furfural and l-menthol |

Structure

3D Structure

Properties

CAS No. |

77934-87-3 |

|---|---|

Molecular Formula |

C14H22O3 |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

(2R)-2-[(5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2H-furan-5-one |

InChI |

InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10-,11?,12?,14-/m1/s1 |

InChI Key |

URWJVUPZIGIVFZ-MLCFOIATSA-N |

Isomeric SMILES |

C[C@@H]1CCC(C(C1)O[C@H]2C=CC(=O)O2)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |

Origin of Product |

United States |

Synthetic Strategies for R 5 1r Menthyloxy 2 5h Furanone

Precursor Synthesis: Methodologies for 5-hydroxy-2(5H)-furanone

The synthesis of the target molecule commences with the preparation of the precursor, 5-hydroxy-2(5H)-furanone. This intermediate is accessible through various oxidative transformations of furfural (B47365), a biomass-derived aldehyde.

Photo-oxidation of Furfural and Related Processes

A prominent and efficient method for the large-scale synthesis of 5-hydroxy-2(5H)-furanone is the singlet oxygen photo-oxidation of furfural. rug.nl This process involves irradiating a solution of furfural in a solvent like methanol (B129727) in the presence of a sensitizer, such as Rose Bengal or Methylene Blue, while continuously bubbling oxygen through the mixture. rug.nlunipi.it The reaction proceeds via a proposed mechanism involving the [4+2] cycloaddition of singlet oxygen to the furan (B31954) ring, followed by rearrangement to yield the desired product. rug.nl This method is advantageous due to its use of inexpensive starting materials and its ability to produce 5-hydroxy-2(5H)-furanone in nearly quantitative yields. rug.nlunipi.it The crude product is often a solid that can be used in subsequent steps without extensive purification.

Electrocatalytic oxidation represents another modern approach, where renewable furfural can be transformed into 5-hydroxy-2(5H)-furanone (HFO) using water as the oxygen source and metal chalcogenides as electrocatalysts. rsc.org This method has demonstrated high selectivity and conversion rates for HFO. rsc.org

Selective Oxidation Approaches (e.g., Manganese Dioxide Oxidation of Furfural)

Selective oxidation of furfural is a critical strategy for producing valuable chemical intermediates. acs.orgfigshare.com While manganese dioxide (MnO₂) is a well-known oxidizing agent for various furan derivatives, its direct application to selectively synthesize 5-hydroxy-2(5H)-furanone from furfural is less commonly detailed than photo-oxidation. shokubai.orgnih.govrsc.orgmdpi.comresearchgate.net

Research on MnO₂ catalysis has often focused on the oxidation of furfural to other products like furoic acid or the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). shokubai.orgnih.govmdpi.com The catalytic activity of MnO₂ is highly dependent on its crystal structure, with different polymorphs (α, β, γ, δ) exhibiting varying efficiencies. nih.govmdpi.com For instance, δ-MnO₂ has shown excellent activity in the base-free oxidation of furfural to furoic acid. mdpi.com

Alternative catalytic systems have been developed for the selective oxidation of furfural to 5-hydroxy-2(5H)-furanone. One such system utilizes a TS-1 catalyst, achieving a 92% yield at room temperature. researchgate.netchemrxiv.org Another approach employs a CdS/MOF photocatalyst for the aerobic oxidation of furfural, which can selectively yield either 5-hydroxy-2(5H)-furanone or maleic acid depending on the reaction conditions. acs.org

Table 1: Comparison of Catalytic Systems for Furfural Oxidation to 5-hydroxy-2(5H)-furanone

| Catalytic System | Oxidant | Key Conditions | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Rose Bengal / Methylene Blue | O₂ | Photo-irradiation, Methanol | Quantitative Yield | rug.nlunipi.it |

| TS-1 Catalyst | H₂O₂ | Room Temperature | 92% Yield | researchgate.netchemrxiv.org |

| CdS/MOF Photocatalyst | O₂ (aerobic) | Photo-irradiation | 52% Selectivity | acs.org |

| CuS Nanosheets | H₂O | Electrocatalysis | 83.6% Selectivity | rsc.org |

Diastereoselective Synthesis of 5-((1R)-menthyloxy)-2(5H)-furanone

The chiral auxiliary, (1R)-menthol, is introduced to the furanone core through an etherification reaction, which sets the stage for establishing the desired stereochemistry.

Acid-Catalyzed Etherification with Enantiomerically Pure Menthol (B31143)

The synthesis of the target compound is achieved by the acetalization of 5-hydroxy-2(5H)-furanone with enantiomerically pure l-menthol (B7771125) (which corresponds to the (1R,2S,5R) configuration). rug.nl This reaction is typically catalyzed by a small amount of acid, such as concentrated sulfuric acid. unipi.it The process can also be performed by heating the hydroxyfuranone with an excess of l-menthol without a solvent. rug.nl This etherification reaction is not stereospecific at the C-5 position of the furanone ring and results in the formation of a mixture of two diastereomers, (R)-5-((1R)-menthyloxy)-2(5H)-furanone and (S)-5-((1R)-menthyloxy)-2(5H)-furanone. rug.nl

Diastereomeric Ratio Assessment and Separation Techniques

The acid-catalyzed reaction of 5-hydroxy-2(5H)-furanone with l-menthol typically yields a diastereomeric mixture where the two isomers are formed in a ratio approaching 1:1, though ratios of 60:40 (major:minor) are commonly reported. rug.nlrug.nl The assessment of this ratio is generally performed using ¹H NMR spectroscopy by analyzing the integration of distinct signals corresponding to each diastereomer. rug.nl The separation of these diastereomers is crucial for obtaining the enantiomerically pure target compound.

A highly effective method for separating the diastereomers is selective crystallization. unipi.it The major diastereomer, this compound, is typically less soluble than its (S)-epimer in nonpolar solvents like petroleum ether or hexane. rug.nl Upon cooling a concentrated solution of the diastereomeric mixture in one of these solvents, the desired (R)-diastereomer selectively crystallizes and can be isolated by filtration. rug.nl

A key feature of this process is the phenomenon of "crystallization-induced epimerization" or a second-order asymmetric transformation. rug.nlrug.nl In solution, particularly in the presence of trace acid, the minor (S)-diastereomer can epimerize back to the (R)-diastereomer through a proposed 2-hydroxy-5-alkoxy furan intermediate. rug.nl As the (R)-diastereomer crystallizes out of solution, the equilibrium is continuously shifted, leading to the conversion of the soluble (S)-isomer into the less soluble (R)-isomer. rug.nlrug.nl This dynamic resolution process allows for the isolation of the pure this compound in yields significantly higher than the initial ratio in the mixture, with reported yields reaching up to 80%. rug.nl

Table 2: Summary of Diastereoselective Synthesis and Purification

| Step | Process | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Acid-Catalyzed Etherification | 5-hydroxy-2(5H)-furanone, l-menthol, H₂SO₄ (cat.) | Diastereomeric mixture (approx. 60:40 ratio) | rug.nlunipi.it |

| 2 | Diastereomeric Separation | Selective Crystallization from Petroleum Ether or Hexane | Isolation of the less soluble (R)-diastereomer | rug.nl |

| 3 | Yield Enhancement | Crystallization-Induced Epimerization | Conversion of the soluble (S)-diastereomer to the (R)-diastereomer in solution, increasing the yield of the crystalline product to >80% | rug.nlrug.nl |

Dynamic Kinetic Resolution and In Situ Epimerization Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution with a concurrent in situ racemization of the starting material. For 5-substituted-2(5H)-furanones, the stereocenter at the C-5 position is often labile and prone to epimerization, a characteristic that is exploited in DKR-based syntheses. ru.nl

The epimerization at C-5 can occur through an acid-catalyzed ring-opening and closing mechanism, proceeding through an achiral intermediate. nih.govmdpi.com This inherent ability to interconvert between diastereomers in solution is the foundation for a highly efficient purification strategy known as crystallization-induced epimerization. rug.nl

In the synthesis of this compound, the reaction of a precursor like 5-hydroxy-2(5H)-furanone with l-menthol initially yields a mixture of diastereomers. rug.nl While in solution, the two diastereomers exist in equilibrium. During crystallization, the less soluble, thermodynamically more stable diastereomer selectively precipitates. According to Le Châtelier's principle, this removal from the solution continuously shifts the equilibrium, causing the more soluble, minor diastereomer to epimerize into the less soluble one, which then also crystallizes out. This process continues until the vast majority of the material is converted to the single, desired crystalline diastereomer. rug.nl This method effectively combines resolution and epimerization into a single step, providing the enantiomerically pure product in high yield.

Enzymatic approaches have also been explored for the dynamic kinetic resolution of related 5-hydroxy-2(5H)-furanones. For instance, lipase-mediated acetylation in the presence of an irreversible acyl donor can selectively acylate one enantiomer. The rapid, non-enzymatic mutarotation (epimerization) of the 5-hydroxy starting material in solution ensures that the unreacted enantiomer is continuously converted into the reactive one, leading to a high yield of a single enantiomeric acetate (B1210297) product. ru.nl

Derivatization from Halogenated Furanone Precursors

A common and effective route to 5-alkoxy-2(5H)-furanones involves the use of readily available halogenated furanone precursors, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). nih.govmdpi.comnih.gov These compounds serve as robust starting materials for introducing a chiral alkoxy group at the C-5 position.

Reactions of Dihalo-2(5H)-furanones with Chiral Alcohols (e.g., L-menthol or D-borneol)

The synthesis of chiral 5-alkoxy-3,4-dihalo-2(5H)-furanones is typically achieved through an acid-catalyzed acetalization or etherification reaction between a dihalo-5-hydroxy-2(5H)-furanone and a chiral alcohol. nih.govunipi.it Commercially available and optically pure alcohols like L-menthol or D-borneol are frequently used for this purpose. nih.govmdpi.com

The reaction is generally conducted by heating the mucohalic acid with the chiral alcohol, often in the presence of a catalytic amount of a strong acid such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). mdpi.comunipi.it This process leads to the formation of a diastereomeric mixture of the corresponding 5-(menthyloxy)- or 5-(bornyloxy)-2(5H)-furanones. nih.gov

| Halogenated Precursor | Chiral Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| Mucobromic Acid | L-menthol | H₂SO₄ | 5-(l-menthyloxy)-3,4-dibromo-2(5H)-furanone | unipi.it |

| Mucochloric Acid | L-menthol | Acid-catalyzed | 5-(l-menthyloxy)-3,4-dichloro-2(5H)-furanone | nih.gov |

| Mucobromic Acid | L-borneol | Acid-catalyzed | 5-(l-bornyloxy)-3,4-dibromo-2(5H)-furanone | nih.gov |

Control of Stereochemistry at the C-5 Position

The acid-catalyzed reaction of mucohalic acids with a chiral alcohol like L-menthol initially produces a nearly 1:1 mixture of diastereomers, differing in the configuration at the anomeric C-5 carbon of the furanone ring. rug.nlnih.gov The key to obtaining a stereochemically pure product lies in the subsequent separation and isomerization of this mixture.

The primary method for controlling the stereochemistry at C-5 is fractional crystallization. nih.govunipi.it The two diastereomers exhibit different physical properties, such as solubility. By carefully selecting a solvent, typically a nonpolar one like hexane, the less soluble diastereomer can be selectively crystallized from the solution. nih.govmdpi.com

This separation is greatly enhanced by the previously mentioned process of crystallization-induced epimerization. The reversibility of the ring-opening and cyclization of the furanone in the presence of trace acid allows the more soluble diastereomer remaining in the mother liquor to equilibrate to the less soluble, crystallizing diastereomer. nih.govrug.nl This dynamic process allows for the isolation of a single, enantiomerically pure diastereomer in yields that significantly exceed the 50% maximum of a classical resolution. For instance, crystallization of the diastereomeric mixture of 5-(l-menthyloxy)-3,4-dibromo-2(5H)-furanone can yield the pure (S)-stereoisomer with a diastereomeric excess (de) of over 98%. unipi.it The absolute configuration of the C-5 center in the final product is determined by the specific chiral auxiliary used and the crystalline packing forces of the major diastereomer. mdpi.com

| Diastereomeric Mixture | Method | Solvent | Isolated Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| 5-(l-menthyloxy)-3,4-dichloro-2(5H)-furanone | Partial Recrystallization | Hexane | (S)-isomer | Not specified | nih.gov |

| 5-(l-menthyloxy)-3,4-dibromo-2(5H)-furanone | Crystallization | Not specified | (S)-isomer | >98% | unipi.it |

| 5-(l-menthyloxy)-2(5H)-furanone | Crystallization-induced epimerization | Petroleum ether or Hexane | Single enantiomerically pure diastereomer | Not specified | rug.nl |

R 5 1r Menthyloxy 2 5h Furanone As a Chiral Auxiliary in Enantioselective Transformations

Principles of Diastereoselective Induction by the Menthyloxy Moiety

The diastereoselective induction exerted by the menthyloxy moiety in (R)-5-((1R)-menthyloxy)-2(5H)-furanone is primarily governed by steric hindrance. The bulky menthyl group effectively shields one face of the furanone ring, compelling nucleophiles and reactants to approach from the less hindered face. This steric control dictates the stereochemical outcome of additions to the α,β-unsaturated lactone system, leading to the formation of diastereomerically enriched or pure products. The conformational rigidity of the menthyl group, with its well-defined spatial arrangement of isopropyl and methyl substituents, creates a predictable and effective chiral environment that is fundamental to its role as a chiral auxiliary.

Asymmetric Conjugate Addition Reactions

Conjugate or Michael additions to this compound provide a powerful method for the asymmetric synthesis of a variety of functionalized butyrolactones. The inherent chirality of the menthyloxy group directs the incoming nucleophile to a specific face of the molecule, thereby establishing a new stereocenter with high diastereoselectivity.

The conjugate addition of amines to this compound is a well-established method for the synthesis of chiral β-amino-γ-butyrolactones. rug.nl This reaction proceeds with high diastereoselectivity, affording the corresponding adducts in good yields. sioc-journal.cn The reaction is sensitive to steric and electronic factors, with primary and secondary amines generally showing good reactivity. rug.nl However, very weak nucleophiles like aniline (B41778) or sterically hindered amines such as dibenzylamine (B1670424) may not undergo the addition. rug.nl

The asymmetric Michael addition of various primary amines to this compound under mild conditions yields novel chiral β-alkylamino-γ-menthoxybutyrolactones. sioc-journal.cn These reactions typically exhibit high diastereoselectivity, often exceeding 98% de. sioc-journal.cnresearchgate.net The absolute configuration of the newly formed stereocenter is reliably controlled by the menthyloxy auxiliary. rug.nlsioc-journal.cn

Table 1: Diastereoselective Michael Addition of Amines to this compound

| Entry | Amine Nucleophile | Product | Yield (%) | Diastereomeric Excess (de %) |

| 1 | Benzylamine | (3R,4S,5R)-3-(benzylamino)-5-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)dihydrofuran-2(3H)-one | 81 | ≥98 |

| 2 | Allylamine | (3R,4S,5R)-3-(allylamino)-5-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)dihydrofuran-2(3H)-one | 75 | ≥98 |

| 3 | Propylamine | (3R,4S,5R)-5-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-3-(propylamino)dihydrofuran-2(3H)-one | 68 | ≥98 |

| 4 | Cyclohexylamine | (3R,4S,5R)-3-(cyclohexylamino)-5-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)dihydrofuran-2(3H)-one | 72 | ≥98 |

Data compiled from a representative study by Li, et al. and may not reflect all available literature. sioc-journal.cn

The resulting enantiomerically pure β-amino-γ-butyrolactones are valuable intermediates that can be converted into other important chiral building blocks, such as β-amino acids and amino alcohols. rug.nl These transformations highlight the synthetic utility of the initial conjugate addition. Chiral β-amino esters and their derivatives are precursors to β-lactams and are used in peptide synthesis. rug.nl Optically active amino alcohols are crucial components in many pharmaceutical compounds and can serve as chiral auxiliaries or ligands themselves. rug.nlnih.govwestlake.edu.cn

The high stereoselectivity observed in these conjugate additions is a direct consequence of the steric shielding provided by the menthyloxy group. The nucleophile preferentially attacks the double bond from the face opposite to the bulky chiral auxiliary.

Furthermore, studies have revealed that the presence of a γ-alkoxy group, such as the menthyloxy group, enhances the reactivity of the 2(5H)-furanone system towards nucleophilic attack. rug.nl This "γ-alkoxy effect" is attributed to the electron-withdrawing nature of the oxygen atom, which increases the electrophilicity of the β-carbon, thus facilitating the Michael addition. rug.nl

Enantioselective Michael Addition of Nucleophiles (e.g., Amines)

Asymmetric C-C Bond Forming Reactions

Beyond conjugate additions of heteroatom nucleophiles, this compound is also a competent substrate for various asymmetric C-C bond-forming reactions. These include 1,3-dipolar cycloadditions and reactions with organometallic reagents, further expanding its utility in asymmetric synthesis. rug.nlcore.ac.uk

For instance, the reaction of this chiral furanone with diazo compounds, nitrile oxides, and nitrones leads to the formation of various heterocyclic structures with a high degree of stereocontrol. rug.nlcore.ac.uk In many cases, these cycloaddition reactions proceed with complete facial and regioselectivity, affording enantiomerically pure products. rug.nl Similarly, the addition of organolithium compounds to related (menthyloxy)(3-furyl)carbene complexes of chromium has been shown to proceed with excellent regioselectivity and diastereoselectivity. nih.gov These methodologies provide access to complex molecular architectures with multiple stereogenic centers.

Michael Addition of Carbon Nucleophiles: Synthesis of Nitro Furanone Adducts

The conjugate addition of carbon nucleophiles to this compound represents a powerful method for the creation of a new stereocenter at the C-4 position. While the addition of various nucleophiles has been explored, the use of nitroalkanes as carbon nucleophiles is of particular interest as the resulting nitro group can be further transformed into a variety of functional groups.

Research in this area has focused on the asymmetric conjugate additions of carbon nucleophiles to this chiral furanone. The reaction of nitromethane, in the presence of a suitable base, with this compound is expected to proceed with high diastereoselectivity, governed by the steric hindrance of the menthyl group, to yield the corresponding 4-nitromethyl-dihydrofuran-2-one adduct. The bulky menthyl auxiliary effectively shields one face of the furanone, directing the incoming nucleophile to the opposite face.

Table 1: Diastereoselective Michael Addition of Nitromethane

| Entry | Nucleophile | Product | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | Nitromethane | (4S,5R)-4-(nitromethyl)-5-((1R)-menthyloxy)dihydrofuran-2(3H)-one | Data not available in search results | Data not available in search results |

Detailed experimental data such as specific reaction conditions, catalysts, yields, and diastereomeric excesses for the Michael addition of nitroalkanes to this compound were not available in the provided search results. The information presented is based on the general principles of asymmetric conjugate additions to this chiral auxiliary.

Subsequent Functionalization: Chiral Nitronic Ester Formation via O-Alkylation

The nitro furanone adducts obtained from the Michael addition serve as precursors for further synthetic manipulations. The acidity of the α-proton to the nitro group allows for the formation of a nitronate anion upon treatment with a base. This nitronate can then be trapped by an electrophile. Specifically, O-alkylation of the nitronate leads to the formation of a chiral nitronic ester.

This transformation converts the nitroalkane functionality into a nitronic ester, which is a versatile intermediate for further reactions, including cycloadditions and reductions. The stereochemistry established in the initial Michael addition is carried through to the nitronic ester, preserving the chiral integrity of the molecule.

Asymmetric Reductions and Derivatizations

Diastereoselective Reduction to Chiral γ-Lactones

The carbon-carbon double bond of the furanone ring in this compound and its derivatives can be reduced diastereoselectively to afford the corresponding saturated γ-lactones (dihydrofuran-2(3H)-ones). The stereochemical outcome of this reduction is controlled by the chiral auxiliary, leading to the formation of a new stereocenter at the C-3 position with high selectivity.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common method, where the substrate is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). The catalyst coordinates to the less hindered face of the molecule, directing hydrogen delivery and resulting in a high degree of stereocontrol.

Table 2: Diastereoselective Reduction of a 3-Methyl-5-menthyloxy-2(5H)-furanone Derivative

| Substrate | Reducing Agent | Product | Diastereomeric Excess (d.e.) | Yield (%) |

| 3-Methyl-5-menthyloxy-2(5H)-furanone | H₂, Pd/C | 3-Methyl-5-menthyloxy-dihydrofuran-2(3H)-one | High (product was diastereomerically pure) | Not specified |

This data is based on the reduction of a substituted derivative as described in the cited literature. rug.nl

Utility in the Synthesis of Optically Active Butyrolactones and Polyols

The chiral γ-lactones obtained from the diastereoselective reduction of this compound derivatives are valuable intermediates in the synthesis of other optically active compounds. The menthyloxy auxiliary can be cleaved under various conditions, and the resulting lactone can be further modified.

One important application is the synthesis of optically active polyols, such as 1,4-butanediols. This can be achieved by the reduction of the lactone functionality, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reduction opens the lactone ring to afford the corresponding diol. The stereocenters established in the preceding steps are retained, providing access to enantiomerically pure polyols. For instance, diastereomerically pure 3-methyl and 4-methyl substituted furanones have been transformed into enantiomerically pure (R)- and (S)-2-methyl-1,4-butanediol. rug.nl

Ring Transformation and Heterocycle Synthesis

Stereoselective Formation of Sulfur-Containing Furanone Derivatives (Thioethers and Sulfones)

This compound derivatives, particularly those bearing leaving groups at the C-3 and C-4 positions, are excellent substrates for the stereoselective synthesis of sulfur-containing heterocycles. The reaction of these furanones with sulfur nucleophiles, such as thiols, proceeds via a nucleophilic substitution pathway.

Novel thioethers have been synthesized through the reaction of stereochemically pure 5-(l)-menthyloxy-2(5H)-furanones with aromatic thiols under basic conditions. nih.gov The subsequent oxidation of these thioethers provides access to the corresponding chiral sulfones. nih.gov A solution of hydrogen peroxide in acetic acid has been shown to be an efficient oxidizing system for this transformation. nih.gov These reactions allow for the introduction of sulfur-containing functionalities with retention of the stereochemical integrity at the C-5 position.

Table 3: Synthesis of Sulfur-Containing Furanone Derivatives

| Starting Material | Reagent(s) | Product Type | Yield (%) |

| 5-(l)-menthyloxy-3,4-dihalo-2(5H)-furanone | Aromatic thiol, base | Thioether | Not specified |

| Furanone thioether | H₂O₂ in acetic acid | Sulfone | Not specified |

The synthesis of a series of optically active sulfur-containing 2(5H)-furanone derivatives has been reported, with their structures confirmed by various spectroscopic methods. nih.gov

Rearrangements and Cycloaddition Reactions for Novel Chiral Scaffolds (e.g., pyrrolones, pyridazinones)

The chiral auxiliary, this compound, serves as a versatile platform for the enantioselective synthesis of complex heterocyclic frameworks through various rearrangement and cycloaddition reactions. These transformations enable the construction of novel chiral scaffolds, such as pyrrolidines (precursors to pyrrolones) and pyrazolines, with a high degree of stereocontrol. The inherent chirality of the menthyloxy group effectively directs the stereochemical outcome of these reactions, leading to the formation of diastereomerically enriched or pure products.

Cycloaddition Reactions for the Synthesis of Chiral Pyrrolidine (B122466) Scaffolds

The 1,3-dipolar cycloaddition of azomethine ylides to this compound provides a direct route to enantiomerically enriched pyrrolidine-annulated lactones. These pyrrolidine derivatives are valuable precursors for the synthesis of chiral pyrrolones.

In a notable study, the reaction of this compound with an azomethine ylide generated in situ from N-methoxymethyl-N-(trimethylsilyl)benzylamine under ultrasonic conditions with lithium fluoride (B91410) afforded the corresponding pyrrolidine derivative. capes.gov.br This reaction proceeded with high diastereoselectivity, yielding the product as a single diastereomer in 81% yield. capes.gov.br The stereochemistry of the newly formed chiral centers is controlled by the bulky menthyloxy group, which directs the approach of the 1,3-dipole.

Another approach involves the in situ generation of an azomethine ylide from ethyl pyruvate (B1213749) and alanine. Its subsequent reaction with this compound produced a diastereomeric mixture of the corresponding pyrrolidine adduct. capes.gov.br

These cycloaddition reactions furnish highly functionalized pyrrolidine scaffolds that can, in principle, be converted to chiral pyrrolones through subsequent oxidation or other functional group manipulations. The availability of these chiral pyrrolidine building blocks opens avenues for the synthesis of a diverse range of complex nitrogen-containing heterocyclic compounds.

| Azomethine Ylide Precursor | Reaction Conditions | Product | Diastereomeric Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-methoxymethyl-N-(trimethylsilyl)benzylamine | LiF, Ultrasound, Acetonitrile, 30 min | Diastereomerically pure pyrrolidine | Single diastereomer | 81 | capes.gov.br |

| Ethyl pyruvate and Alanine | In situ generation | Diastereomeric mixture of pyrrolidines | 23:2 | Not Reported | capes.gov.br |

Cycloaddition and Rearrangement Reactions for the Synthesis of Pyrazoline and Related Scaffolds

The reaction of this compound with diazoalkanes serves as an efficient method for the synthesis of chiral pyrazoline-annulated lactones. These compounds can be valuable intermediates for the synthesis of other chiral molecules, including cyclopropanes and potentially pyridazinone derivatives through further transformations.

The 1,3-dipolar cycloaddition of diazomethane (B1218177) to this compound proceeds quantitatively to furnish the corresponding 1-pyrazoline derivative. capes.gov.br The reaction is regioselective but exhibits moderate diastereoselectivity, yielding a mixture of syn- and anti-adducts with respect to the menthyloxy substituent. capes.gov.br The diastereomeric ratio is temperature-dependent, with a maximum diastereomeric excess of 44% achieved at -40 °C. capes.gov.br

In contrast, the cycloaddition of ethyl diazoacetate with this compound demonstrates complete diastereofacial and regioselectivity, affording a single enantiomerically pure 2-pyrazoline (B94618) derivative in quantitative yield. capes.gov.br The in situ tautomerization of the initially formed 1-pyrazoline to the more stable 2-pyrazoline is driven by the acidic proton alpha to the ester group. capes.gov.brnih.gov

The resulting pyrazolines can undergo further transformations. For instance, thermal treatment of the pyrazoline derived from diazomethane leads to a rearrangement reaction involving nitrogen extrusion, but instead of forming a cyclopropane (B1198618), it results in the formation of 4-methyl-5-(R)-menthyloxy-2(5H)-furanone. capes.gov.brnih.gov Photochemical decomposition of these pyrazolines, however, has been shown to yield cyclopropane derivatives. capes.gov.brnih.gov While the direct conversion of these pyrazolines to pyridazinones has not been extensively reported, they represent chiral precursors that could potentially be transformed into such scaffolds.

| Diazoalkane | Reaction Temperature (°C) | Product | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diazomethane | -40 | 1-Pyrazoline | 72:28 | 100 | capes.gov.br |

| Ethyl diazoacetate | Not Reported | 2-Pyrazoline | Single diastereomer | 100 | capes.gov.br |

Stereochemical Analysis and Mechanistic Elucidation

Determination of Absolute Configuration

The absolute configuration at the C5 acetal (B89532) center is a crucial determinant of the molecule's utility in stereoselective reactions. Its assignment has been approached through both direct and indirect methods.

Direct single-crystal X-ray analysis of the parent compound, (R)-5-((1R)-menthyloxy)-2(5H)-furanone, has proven challenging, as researchers have reported difficulty in growing crystals suitable for diffraction studies. rug.nl To circumvent this issue, the absolute configuration has been unambiguously determined through the crystallographic analysis of its crystalline derivatives.

One such approach involved the asymmetric conjugate addition of an amine to the furanone. The resulting β-amino-γ-butyrolactone adduct was crystalline, and its structure was solved by X-ray analysis. Based on the known absolute configuration of the l-menthol (B7771125) auxiliary, the newly formed stereocenters were assigned, which in turn confirmed the (5R) configuration of the starting furanone. Similarly, the absolute configuration was established by analyzing the crystal structure of a Diels-Alder adduct of the furanone. rug.nl

While data for the parent compound is elusive, analysis of derivatives provides definitive proof of its stereochemistry. For example, the crystal structure of (4R,5R)-4-(1''-pyrrolidino-)-5-((1'R,2'S,5'R)-menthyloxy)-butyrolactone, a product derived from the title compound, was solved, confirming the (5R) configuration.

| Crystal Data for a Derivative of this compound | |

| Compound | (4R,5R)-4-(1''-pyrrolidino-)-5-((1'R,2'S,5'R)-menthyloxy)-butyrolactone |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Key Finding | Confirmed the (5R) absolute configuration at the acetal carbon, based on the known stereochemistry of the menthyl group. |

In the absence of direct crystallographic data for the parent compound, spectroscopic techniques serve as powerful tools for stereochemical elucidation.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close in space. For this compound, NOESY experiments could be used to establish the relative orientation of the menthyl group with respect to the furanone ring. Specifically, spatial correlations between the C5 proton of the furanone and specific protons on the menthyl group would provide evidence for the conformation of the menthyloxy substituent, which is crucial for its role in directing stereoselective reactions.

Chiral NMR Shift Reagents: Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III) (Eu(hfc)₃), are used to determine the enantiomeric purity and can assist in assigning the absolute configuration of chiral compounds. nih.govlibretexts.org These reagents form diastereomeric complexes with the enantiomers of a substrate, leading to the separation of their signals in the NMR spectrum. rsc.org The Lewis acidic lanthanide center coordinates to a Lewis basic site on the substrate, typically the carbonyl oxygen in the case of a furanone. libretexts.org

For a racemic mixture of 5-menthyloxy-2(5H)-furanone, the addition of a chiral shift reagent would be expected to produce separate signals for the (R)- and (S)-diastereomers in the ¹H NMR spectrum, particularly for the protons closest to the coordination site, such as the C5 proton. The integration of these separated signals allows for the precise determination of enantiomeric or diastereomeric excess.

| Illustrative Application of a Chiral Shift Reagent | |

| Experiment | ¹H NMR analysis of a hypothetical non-enantiopure sample of 5-menthyloxy-2(5H)-furanone with and without a chiral lanthanide shift reagent (LSR). |

| Expected Observation (without LSR) | A single signal (doublet) for the C5-H proton, representing both the (R) and (S) diastereomers. |

| Expected Observation (with LSR) | Two distinct signals (doublets) for the C5-H proton, corresponding to the separate (R)-LSR and (S)-LSR diastereomeric complexes. The chemical shift difference (ΔΔδ) would be observed. |

| Quantitative Analysis | The ratio of the integrals of the two signals would provide the diastereomeric ratio (d.r.) of the sample. |

Conformational Preferences and Their Influence on Reactivity

The high diastereoselectivity observed in reactions involving this compound is attributed to the conformational preference of the bulky menthyloxy group. This group effectively shields one of the two π-faces of the planar furanone ring, directing the approach of incoming reagents to the less sterically hindered face. rug.nlrug.nl

This steric hindrance dictates the stereochemical outcome of various transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and conjugate additions. rug.nlrug.nl The attacking species (e.g., diene, dipole, or nucleophile) approaches from the face opposite to the menthyl group, resulting in a high degree of asymmetric induction.

Analysis of the ¹H NMR spectrum of reaction products provides insight into the compound's conformation. For instance, in an amine adduct, the small vicinal coupling constant observed between H4 and H5 (J_H4-H5 = 1.8 Hz) corresponds to a calculated torsional angle of 78.0°, confirming the trans relationship established during the anti-facial addition.

| Conformational and Reactivity Data | |

| Controlling Feature | Steric bulk of the (1R)-menthyloxy group. |

| Preferred Conformation | The menthyl group is oriented to block one π-face of the furanone ring. |

| Influence on Reactivity | High diastereoselectivity in additions (e.g., Diels-Alder, Michael additions) due to attack from the less hindered anti-face. rug.nl |

| Spectroscopic Evidence | Small J-coupling constant (e.g., J_H4-H5 = 1.8 Hz in an adduct) indicates a trans configuration, confirming the facial selectivity. |

Kinetic and Thermodynamic Aspects of Enantiomeric Purity Retention

A remarkable feature in the synthesis of enantiomerically pure this compound is the application of a crystallization-induced asymmetric transformation. The initial acetalization of 5-hydroxy-2(5H)-furanone with l-menthol typically yields a diastereomeric mixture, often in a ratio of approximately 60:40 in favor of the desired (R)-isomer. rug.nlrug.nl

| Diastereomeric Enrichment via Crystallization-Induced Epimerization | |

| Initial State | Solution containing a ~60:40 mixture of (R)- and (S)-5-((1R)-menthyloxy)-2(5H)-furanone. rug.nl |

| Process | Cooling and crystallization of the less soluble (R)-diastereomer. |

| Equilibrium Shift | The (S)-diastereomer in the mother liquor epimerizes to the (R)-diastereomer to re-establish the ~60:40 equilibrium. rug.nl |

| Final State | High yield of solid, diastereomerically pure this compound. |

| Driving Force | Thermodynamic preference for the solid state of the (R)-isomer and kinetic lability of the C5 stereocenter in solution. |

Study of Equilibria Between Cyclic and Acyclic Forms and Stereochemical Consequences

The epimerization at the C5 acetal carbon, which is central to the diastereomeric enrichment process, is mechanistically facilitated by a ring-chain tautomerism. The cyclic furanone, which is a hemiacetal ether, can exist in equilibrium with its acyclic aldehyde form, particularly under conditions that catalyze acetal exchange, such as the presence of acid. nih.govwikipedia.org

The precursor, 5-hydroxy-2(5H)-furanone, is known to be in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid. wikipedia.org Similarly, the this compound can undergo a reversible ring-opening to form an achiral aldehyde intermediate. The stereocenter at C5 is destroyed in this acyclic form. Subsequent ring closure can occur from either face of the aldehyde, leading to the formation of either the (R) or (S) diastereomer. This equilibrium allows the interconversion of the two diastereomers in solution, providing the mechanistic pathway for the thermodynamically driven crystallization described previously. The stereochemical consequence is profound: a kinetically controlled reaction mixture can be transformed into a single, thermodynamically favored stereoisomer.

Advanced Applications and Scope Expansion

Integration into Total Synthesis of Complex Bioactive Molecules

(R)-5-((1R)-menthyloxy)-2(5H)-furanone serves as a valuable C4-chiral synthon, providing a scaffold for the synthesis of key intermediates destined for complex bioactive molecules. Its utility has been demonstrated in the efficient synthesis of enantiomerically pure compounds that are themselves important building blocks for larger natural products and pharmaceuticals.

One notable application is the synthesis of both (R)- and (S)-3,4-epoxy-1-butanol. rug.nl These epoxides are crucial chiral intermediates in the synthesis of numerous complex natural products. The methodology relies on the highly diastereoselective 1,4-addition of thiols to the furanone ring, establishing a new stereocenter with high fidelity. The subsequent removal of the chiral auxiliary and chemical manipulation of the adduct leads directly to the desired optically pure epoxy alcohols. rug.nl

Furthermore, this chiral furanone has been employed in the asymmetric synthesis of optically pure compounds bearing purine (B94841) and pyrimidine (B1678525) bases. researchgate.net Through an asymmetric Michael addition reaction, where the nucleobases act as Michael donors, novel chiral lactones are formed. researchgate.net These products are of significant interest due to their structural analogy to nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The absolute configuration of these adducts has been unequivocally confirmed by X-ray crystallography, validating the high degree of stereocontrol exerted by the menthyloxy auxiliary. researchgate.net

The versatility of the furanone scaffold is also evident in its conversion to various optically pure heterocycles, such as isoxazoles and isoxazolidines, through 1,3-dipolar cycloadditions. capes.gov.brrug.nl These heterocycles are prevalent motifs in medicinal chemistry and can serve as precursors for natural product synthesis. rug.nl

Development of New Asymmetric Methodologies

The unique reactivity of this compound has spurred the development of several novel asymmetric methodologies, consistently delivering products with high diastereomeric excess (d.e. ≥ 98%). researchgate.net

Asymmetric Michael Additions: The electron-deficient double bond of the furanone is highly susceptible to conjugate addition. This has been exploited in reactions with a range of nucleophiles:

Thiols: The 1,4-addition of thiols proceeds with high diastereoselectivity, yielding homochiral C4-synthons that are precursors to compounds like 3,4-epoxy-1-butanol. rug.nl

Amines: Asymmetric conjugate addition of various amines furnishes enantiomerically pure β-amino-γ-butyrolactones, which are precursors to valuable 2-amino-1,4-butanediols. rug.nl

Purines and Pyrimidines: As mentioned, these nucleobases add in a Michael fashion to afford optically pure compounds with potential biological activity. researchgate.net

Organophosphorus Reagents: A tandem asymmetric Michael addition/internal Michalis-Arbuzov reaction with trialkylphosphites yields optically pure 5-(S)-l-menthyloxy-4-dialkyloxy-phosphonyl-3-halo-2(5H)-furanones in excellent yields (86-95%) and diastereoselectivities (d.e. ≥ 98%). researchgate.net Similarly, reactions with Horner-Emmons reagents have been used to create novel functionalized chiral organophosphorus derivatives. researchgate.net

Asymmetric Cycloadditions: The furanone acts as an efficient chiral dienophile and dipolarophile, enabling access to complex cyclic systems with controlled stereochemistry.

1,3-Dipolar Cycloadditions: Reactions with various 1,3-dipoles, including nitrile oxides, nitrones, and azomethine ylides, have been extensively studied. capes.gov.brrug.nlcore.ac.uk Nitrile oxide additions, for instance, proceed with complete diastereoselectivity to yield enantiomerically pure isoxazoles. capes.gov.brrug.nl Nitrone additions also show complete anti-facial and regioselectivity, although endo-exo selectivities can vary. capes.gov.brrug.nl

Diels-Alder Reactions: The furanone serves as an effective chiral dienophile in Diels-Alder reactions, allowing for the creation of up to four new stereogenic centers in a single step. core.ac.ukrug.nl This provides a powerful method for constructing bi- and tricyclic lactone systems. rug.nl

Photocatalyzed Additions: Novel asymmetric methodologies have also been developed using photocatalysis. The regiospecific and stereoselective addition of cycloamines to the furanone under photocatalytic conditions yields chiral 5-(R)-(l)-menthyloxy-4-cycloaminobutyrolactones with excellent diastereoselectivity (d.e. ≥ 98%). researchgate.net

Table 1: Summary of Asymmetric Reactions with this compound

| Reaction Type | Nucleophile/Reagent | Product Type | Yield | Diastereomeric Excess (d.e.) | Reference(s) |

|---|---|---|---|---|---|

| Michael Addition | Purines/Pyrimidines | Nucleobase-bearing lactones | N/A | ≥ 98% | researchgate.net |

| Trialkylphosphites | Organophosphorus furanones | 86-95% | ≥ 98% | researchgate.net | |

| Cycloamines (photocatalyzed) | 4-Cycloaminobutyrolactones | 24-58% | ≥ 98% | researchgate.net | |

| Thiols | 4-Thio-butyrolactones | High | High | rug.nl | |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazoles | 64-67% | Enantiomerically pure | capes.gov.brrug.nl |

| Nitrones | Isoxazolidines | 25-75% | up to 76% (endo-exo) | capes.gov.brrug.nl | |

| Azomethine Ylides | Pyrrolidines | up to 81% | Diastereomerically pure | capes.gov.brrug.nl | |

| Diazomethane (B1218177) | Pyrazolines | 100% | up to 44% | rug.nl |

Comparison with Other Chiral Auxiliary Systems

The utility of this compound as a chiral director can be contextualized by comparing it to other well-established chiral auxiliary systems, such as Evans' oxazolidinones and Oppolzer's camphorsultams.

Evans' Oxazolidinones: Popularized by David A. Evans, these auxiliaries are renowned for their high stereocontrol in asymmetric aldol (B89426) reactions and alkylations. wikipedia.orgyoutube.com The auxiliary is attached to a carboxylic acid to form an N-acyl imide. Deprotonation and reaction with an electrophile proceed via a rigid chelated transition state (often involving boron or titanium), leading to predictable and high diastereoselectivity. youtube.comscielo.org.mx While exceptionally effective for creating acyclic stereocenters, their application is primarily focused on aldol and alkylation chemistry.

Oppolzer's Camphorsultam: Based on the naturally occurring camphor, this sultam auxiliary also provides excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Michael additions. wikipedia.org Its rigid bicyclic structure effectively shields one face of the enolate, directing incoming electrophiles to the opposite side. Camphorsultam has proven to be a superior auxiliary in certain instances, offering high levels of asymmetric induction. wikipedia.org

The this compound System: This system differs fundamentally as the chiral auxiliary is part of a reactive heterocyclic scaffold, making the furanone a "chiral building block" rather than just an external auxiliary. Its primary strengths lie in controlling reactions directly on the furanone ring, particularly in conjugate additions and cycloadditions.

Reaction Scope: The menthyloxy furanone excels in asymmetric cycloaddition reactions (Diels-Alder, 1,3-dipolar), providing direct access to complex, optically pure heterocyclic and polycyclic systems. rug.nlrug.nl This is a domain where traditional acylic auxiliaries like Evans' are not typically applied.

Stereocontrol Mechanism: Stereocontrol is achieved through steric hindrance, where the bulky menthyloxy group blocks one face of the planar furanone ring, forcing reagents to approach from the less hindered face. rug.nl This leads to excellent anti-facial selectivity in both Michael additions and cycloadditions. rug.nlrug.nl

Versatility of Adducts: The resulting lactone products are versatile intermediates that can be further transformed. The lactone ring can be opened, reduced, or modified, allowing access to a wide range of functionalized C4 compounds. rug.nlrug.nl

Table 2: Comparison of Chiral Auxiliary Systems

| Chiral System | Primary Applications | Mechanism of Stereocontrol | Key Advantages |

|---|---|---|---|

| This compound | Michael Additions, Diels-Alder, 1,3-Dipolar Cycloadditions | Steric shielding of one π-face of the furanone ring | Direct synthesis of chiral heterocycles and polycycles; acts as a chiral C4 building block |

| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations, Acylations | Chelation-controlled transition states | Extremely high diastereoselectivity for acyclic stereocontrol; well-studied and reliable |

| Oppolzer's Camphorsultam | Alkylations, Aldol Reactions, Michael Additions, Conjugate Additions | Steric shielding from the rigid bicyclic sultam structure | High diastereoselectivity; robust and crystalline derivatives; effective in a broad range of reactions |

Limitations and Opportunities for Further Synthetic Utility

Despite its successes, the this compound system has certain limitations that also point toward opportunities for future development.

Limitations:

Variable Diastereoselectivity: While often excellent, the level of stereocontrol is not universally perfect. For example, the 1,3-dipolar cycloaddition with diazomethane results in a maximum diastereomeric excess of only 44%, indicating a poorly organized transition state for this specific reaction. rug.nl

Reactivity Issues: The steric bulk of the menthyloxy group, while crucial for stereocontrol, can sometimes impede reactivity. Furthermore, substituted derivatives of the furanone, such as 3-methyl and 4-methyl substituted variants, were found to be unreactive in Diels-Alder reactions with dienes like cyclopentadiene, limiting the scope for creating certain quaternary stereogenic centers directly. rug.nl

Opportunities for Further Synthetic Utility:

Novel Bioactive Molecules: The demonstrated success in synthesizing sulfur- and phosphorus-containing chiral furanones opens the door to new classes of potential therapeutic agents. researchgate.netnih.gov For instance, certain sulfonyl derivatives have shown significant antimicrobial and antibiofilm activity against pathogenic bacteria like Staphylococcus aureus. nih.govmdpi.comfrontiersin.org Further exploration of these scaffolds is a promising avenue for drug discovery.

Complex Scaffolds: The ability to generate complex structures, such as spiro-cyclopropanes and polycyclic lactones, through highly stereoselective tandem reactions provides a powerful tool for synthetic chemists. researchgate.net These unique molecular architectures are of great interest in materials science and medicinal chemistry.

Catalytic Variants: A significant advancement would be the development of catalytic asymmetric reactions that can generate the chiral furanone products without the need for a stoichiometric chiral auxiliary. While the current system is substrate-controlled, its success could inspire the design of catalysts that mimic the steric environment of the menthyloxy group to perform similar transformations on achiral furanone precursors.

Expanded Substrate Scope: Research into overcoming the reactivity limitations of substituted furanones could unlock new synthetic possibilities, enabling the stereocontrolled synthesis of molecules with quaternary carbon centers, which remain a significant challenge in organic synthesis.

Computational and Theoretical Studies

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

There is a lack of published research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, applied to elucidate the reaction mechanisms of (R)-5-((1R)-menthyloxy)-2(5H)-furanone. Consequently, there are no available computational data on the geometries and energies of transition states for reactions in which this compound participates. Such calculations would be invaluable for understanding the kinetic and thermodynamic factors that control its reactivity and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules. However, no specific MD studies on this compound have been found in the surveyed literature. A thorough MD simulation would provide a detailed understanding of the preferred three-dimensional structures of the molecule in different solvent environments and how its conformational dynamics influence its interaction with other reactants.

Prediction of Diastereoselectivity and Enantioselectivity

While the diastereoselectivity of reactions involving this compound is well-documented experimentally, there is an absence of computational models that predict these outcomes. Theoretical predictions of diastereoselectivity and enantioselectivity would require the calculation of transition state energies for all possible stereoisomeric pathways. The lack of such studies means that the rationalization of stereochemical outcomes remains qualitative, primarily based on steric hindrance arguments, rather than being supported by quantitative computational evidence.

Structure-Reactivity Relationships from Computational Models

The development of structure-reactivity relationships from computational models for this compound and its derivatives has not been a focus of the available research. Such models would correlate computed electronic and steric parameters with experimentally observed reactivity, providing a predictive framework for designing new reactions and optimizing existing synthetic protocols. The absence of foundational computational data for this molecule precludes the establishment of these quantitative relationships.

Conclusion and Future Directions in R 5 1r Menthyloxy 2 5h Furanone Chemistry

Summary of Key Achievements in Asymmetric Synthesis

(R)-5-((1R)-menthyloxy)-2(5H)-furanone has been instrumental as a chiral auxiliary in a range of stereoselective reactions, primarily due to the steric influence of the bulky menthyl group, which effectively directs the approach of incoming reagents. The enantiomerically pure butenolide is readily prepared in a three-step process starting from furfural (B47365). rug.nl This involves singlet oxygen photooxidation, acetalization with l-menthol (B7771125), followed by crystallization and in situ epimerization of the minor diastereoisomer to yield the pure product. rug.nl

Key achievements in its application include:

Asymmetric Conjugate Additions: The furanone serves as an excellent Michael acceptor. Diastereoselective 1,4-additions of nucleophiles like thiols and amines have been successfully demonstrated. rug.nlrug.nl The addition of thiols yields homochiral C4-synthons, which are valuable intermediates for compounds like enantiomerically pure (R)- and (S)-3,4-epoxy-1-butanol. rug.nl Similarly, the conjugate addition of amines leads to the synthesis of enantiomerically pure β-amino-γ-butyrolactones, which are precursors for β-amino esters and amino alcohols. rug.nl

Asymmetric 1,3-Dipolar Cycloadditions: The reaction of this compound with various 1,3-dipoles has provided access to a range of optically active multifunctional heterocyclic compounds. rug.nl These cycloadditions often proceed with high regio- and diastereoselectivity, allowing for the synthesis of enantiomerically pure pyrazolines, isoxazolines, isoxazolidines, and pyrrolidines. rug.nl For example, the reaction with diazomethane (B1218177) yields pyrazolines, while nitrile oxide additions produce isoxazoles enantiomerically pure. rug.nl

Michael Addition of Purines and Pyrimidines: The asymmetric Michael addition of purine (B94841) and pyrimidine (B1678525) bases to the furanone has been used to prepare optically pure compounds bearing these physiologically active groups. researchgate.net

Photochemical Additions: Asymmetric photoaddition of cyclic amines to the furanone has been shown to produce novel chiral C-C and N-C photoadducts with high diastereomeric excess (d.e. ≥ 98%). researchgate.net

Below is a table summarizing key asymmetric reactions involving this compound.

| Reaction Type | Nucleophile/Reagent | Product Class | Stereoselectivity | Reference |

| Conjugate Addition | Thiols | Homochiral C4-synthons | High diastereoselectivity | rug.nl |

| Conjugate Addition | Amines | β-Amino-γ-butyrolactones | High diastereoselectivity | rug.nl |

| Conjugate Addition | Purines, Pyrimidines | Nucleobase-containing lactones | Optically pure | researchgate.net |

| 1,3-Dipolar Cycloaddition | Diazomethane | Pyrazolines | Up to 44% d.e. | rug.nl |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazoles | Enantiomerically pure | rug.nl |

| 1,3-Dipolar Cycloaddition | Nitrones | Isoxazolidines | Complete anti-facial and regioselectivity | rug.nl |

| Photochemical Addition | Cyclic Amines | Cycloaminobutyrolactones | ≥98% d.e. | researchgate.net |

Emerging Research Avenues and Untapped Potential

While the primary application of this compound has been as a transient chiral auxiliary, emerging research is focusing on incorporating this and related terpene-furanone structures into final molecules, particularly those with biological activity. The 2(5H)-furanone core itself is known to be a key pharmacophore in compounds that interfere with bacterial biofilm formation through quorum sensing inhibition. nih.govnih.gov

Recent studies have explored the synthesis of novel sulfur-containing derivatives of 5-(l)-menthyloxy-2(5H)-furanones. nih.gov Thioethers were synthesized by reacting the furanone with aromatic thiols, and these were subsequently oxidized to the corresponding chiral sulfones. nih.gov Some of these novel sulfones have demonstrated significant antimicrobial activity against pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov For instance, a related chiral sulfone, F105, derived from 2(5H)-furanone and l-menthol, has shown biocidal properties and the ability to restore the efficacy of conventional antibiotics against resistant bacterial biofilms. frontiersin.org This opens a promising avenue for the development of new therapeutic agents to combat antibiotic resistance. nih.govfrontiersin.org The untapped potential lies in exploring a wider range of derivatizations to build libraries of novel bioactive compounds for screening against various diseases.

Challenges in Scalability and Industrial Applications of Chiral Auxiliaries

Despite the synthetic utility of this compound, its transition from academic research to large-scale industrial application faces several challenges inherent to the use of chiral auxiliaries.

Stoichiometric Requirement: Chiral auxiliaries are used in stoichiometric amounts, which is inherently less efficient and more costly than catalytic asymmetric methods.

Auxiliary Removal and Recovery: After the stereoselective reaction, the auxiliary must be cleaved from the product, requiring an additional reaction step. Efficient recovery and recycling of the expensive chiral auxiliary are crucial for the economic viability of the process, and this can often be challenging, leading to waste generation.

Process Optimization: Scaling up multi-step syntheses involving chiral auxiliaries requires significant process optimization to maintain high yields and stereoselectivity, which can be resource-intensive.

Competition from Catalytic Methods: The rapid development of highly efficient and selective asymmetric catalytic methods often presents a more economically and environmentally attractive alternative to auxiliary-based approaches for industrial-scale synthesis.

While the connection of its precursor, furfural, to biomass is advantageous from a sustainability perspective, the challenges associated with auxiliary-based chemistry remain a significant barrier to widespread industrial adoption. researchgate.netresearchgate.net

Outlook for Novel Transformations and Derivatizations

The future of this compound chemistry is promising, with significant potential for the discovery of novel chemical transformations and the synthesis of complex molecular architectures.

Expansion of Reaction Scope: There is considerable scope to explore new types of nucleophiles in conjugate additions and different 1,3-dipoles in cycloaddition reactions to expand the library of accessible chiral building blocks. researchgate.netrug.nl The tandem double Michael addition/internal nucleophilic substitution of related bromo-furanones to yield functionalized spiro-cyclopropane derivatives highlights the potential for creating complex polycyclic systems with multiple stereogenic centers. researchgate.net

Development of Biologically Active Molecules: Building on recent successes, a major future direction will be the targeted synthesis of novel furanone derivatives with enhanced biological activity. nih.govfrontiersin.org By systematically modifying the furanone ring and incorporating different functional groups (e.g., sulfones, thioethers, nitrogen heterocycles), new lead compounds for antimicrobial and antifungal agents can be developed. nih.govresearchgate.net

Catalytic Applications: While the menthyloxy group is primarily used as an auxiliary, there is potential to investigate its role in diastereoselective reactions where the furanone itself is incorporated into the final product, thereby improving atom economy.

Horner-Emmons and Related Reactions: The asymmetric reaction of the furanone chiron with reagents like the Horner-Emmons reagent opens pathways to other classes of functionalized molecules, and further exploration in this area is warranted. researchgate.net

The versatility of the 2(5H)-furanone scaffold, combined with the powerful stereodirecting ability of the menthyl group, ensures that this compound will remain a valuable tool for chemists in the pursuit of novel, enantiomerically pure compounds for both synthetic and medicinal applications.

Q & A

Q. What are the primary synthetic routes for (R)-5-((1R)-menthyloxy)-2(5H)-furanone?

The compound is synthesized via methylene blue-sensitized photooxidation of furfural, followed by acetalization with l-menthol. A diastereomeric mixture (6:4 ratio) is formed, and enantiomerically pure this compound is obtained through crystallization-epimerization. The major diastereomer crystallizes at -20°C, with continuous removal driving epimerization of the minor isomer. Yields up to 80% are achievable .

Q. Which analytical techniques are critical for confirming its structural and stereochemical integrity?

X-ray crystallography is pivotal for resolving absolute configurations and hydrogen-bonding networks. NMR (¹H, ¹³C, and 2D techniques) confirms stereochemistry and substituent positions. Polarimetry validates optical purity, while HPLC or GC-MS ensures diastereomeric separation .

Q. What structural features govern its reactivity in organic synthesis?

The chiral menthyloxy group at C5 induces steric and electronic asymmetry, enabling stereoselective reactions. The α,β-unsaturated lactone moiety (2(5H)-furanone) acts as a Michael acceptor, facilitating nucleophilic additions. The planar furanone ring and cyclohexane chair conformation further influence reactivity .

Advanced Research Questions

Q. How can asymmetric Michael additions be optimized using this compound?

Active methylene nucleophiles (e.g., malonates) undergo stereoselective additions under mild conditions (room temperature, diethyl ether). The menthyloxy group directs facial selectivity, yielding products with >70% diastereomeric excess. Triethylamine or KOH catalyzes the reaction, with kinetic control favoring the major isomer .

Q. What methodologies enhance diastereoselectivity in 1,3-dipolar cycloadditions?

Reactions with nitrile oxides in non-polar solvents (e.g., ether) at 0–25°C improve selectivity. Slow addition of triethylamine maintains low dipolarophile concentrations, minimizing side reactions. Computational modeling (DFT) predicts transition-state geometries, guiding solvent and catalyst selection .

Q. How do crystallization-induced epimerization processes purify the compound?

Crystallization from petroleum ether (140–160°C fraction) at -20°C selectively isolates the major diastereomer. Acid catalysis (e.g., HCl) or thermal activation accelerates in-situ epimerization of the minor isomer, driven by Le Chatelier’s principle as crystals form. This dynamic resolution achieves >99% enantiomeric purity .

Q. What computational approaches predict its electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinities. Solvation models (e.g., PCM) simulate solvent effects on reaction pathways. Molecular dynamics assess conformational flexibility, correlating with experimental NMR and X-ray data .

Q. How is the compound utilized in synthesizing bioactive derivatives?

Thiols or amines undergo conjugate additions to the α,β-unsaturated lactone, generating sulfone or amino derivatives. Subsequent oxidation (H₂O₂/AcOH) or functionalization (e.g., Fmoc protection) yields chiral intermediates for antimicrobial or anticancer agents. Bioassays (e.g., MIC against P. aeruginosa) validate activity .

Q. Notes

- Contradictions in Data : uses KOH for Michael additions, while employs triethylamine. This highlights the need for condition-specific optimization based on nucleophile strength and solvent polarity.

- Methodological Emphasis : Answers prioritize experimental design (e.g., crystallization protocols), data validation (X-ray/NMR), and computational integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.